Ethyl 1-allylcyclopropanecarboxylate
Description
Ethyl 1-allylcyclopropanecarboxylate is a cyclopropane derivative featuring an allyl (prop-2-enyl) substituent and an ethoxycarbonyl group on the cyclopropane ring. Cyclopropane derivatives are of interest due to their ring strain, which influences reactivity, and their utility in organic synthesis, pharmaceuticals, and agrochemicals .
Properties
IUPAC Name |
ethyl 1-prop-2-enylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-5-9(6-7-9)8(10)11-4-2/h3H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDXFMWEYMJTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares key structural and molecular features of Ethyl 1-allylcyclopropanecarboxylate with similar compounds:
Notes:
- Electronic Effects: Electron-withdrawing groups (e.g., cyano, acetyl) increase cyclopropane ring strain and reactivity, while electron-donating groups (e.g., methyl) stabilize the ring .
- Biological Relevance: Amino and vinyl derivatives are linked to ethylene biosynthesis modulation, suggesting allyl-substituted analogs may have similar agrochemical applications .
Stability and Functional Group Interactions
- Allyl vs. Vinyl Substituents : While both are unsaturated, the allyl group’s extended conjugation may enhance stabilization through resonance, whereas the vinyl group (as in ) offers simpler geometric constraints .
- Aromatic vs. Aliphatic Substituents : The 4-nitrophenyl group () introduces aromaticity and electron deficiency, favoring electrophilic substitutions, contrasting with aliphatic substituents like methyl or acetyl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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